6-Chloro-2-fluoroquinoline: A Technical Guide to Properties, Synthesis, and Reactivity
6-Chloro-2-fluoroquinoline: A Technical Guide to Properties, Synthesis, and Reactivity
The following technical guide details the chemical properties, synthesis, and applications of 6-Chloro-2-fluoroquinoline , a bifunctional heterocyclic building block critical in modern drug discovery.
[1][2]
Executive Summary
6-Chloro-2-fluoroquinoline (CAS: 179488-08-5) is a privileged scaffold in medicinal chemistry, characterized by its orthogonal reactivity profile.[1][2][3][4] It features a highly labile fluorine atom at the C2 position—activated by the adjacent ring nitrogen—and a stable yet functionalizable chlorine atom at the C6 position. This duality allows researchers to sequentially construct complex bioactive molecules, particularly kinase inhibitors and antibacterial agents, by exploiting the distinct reactivity windows of the two halogen substituents.
Chemical Structure & Physical Properties
The physicochemical profile of 6-Chloro-2-fluoroquinoline supports its utility as a lipophilic building block with predictable handling characteristics.[1][2]
| Property | Data |
| IUPAC Name | 6-Chloro-2-fluoroquinoline |
| CAS Number | 179488-08-5 |
| Molecular Formula | |
| Molecular Weight | 181.60 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 41–43 °C |
| Boiling Point | >120 °C (at reduced pressure) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive at C2) |
Synthetic Pathways
The synthesis of 6-Chloro-2-fluoroquinoline is primarily achieved through Halogen Exchange (Halex) or Balz-Schiemann methodologies.[1][2] The Halex route is preferred for scalability and atom economy.
Primary Route: Regioselective Halogen Exchange (Halex)
This method exploits the electronic difference between the C2 and C6 positions. The C2-chlorine in 2,6-dichloroquinoline is activated for Nucleophilic Aromatic Substitution (
-
Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Catalyst: 18-Crown-6 (phase transfer catalyst) or Tetraphenylphosphonium bromide.[2]
-
Solvent: Polar aprotic (DMSO, Sulfolane, or NMP).
-
Conditions: 140–160 °C, inert atmosphere.
Secondary Route: Balz-Schiemann Reaction
Used when the 2-amino precursor is more accessible.[1][2]
-
Diazotization: 6-Chloro-2-aminoquinoline is treated with
at 0 °C. -
Thermal Decomposition: The resulting diazonium tetrafluoroborate salt is heated to generate the C-F bond.
Figure 1: The regioselective Halex synthesis pathway converting 2,6-dichloroquinoline to 6-chloro-2-fluoroquinoline.
Reactivity Profile & Applications
The core value of 6-Chloro-2-fluoroquinoline lies in its Orthogonal Functionalization Strategy .[1][2]
C2-Position: Nucleophilic Aromatic Substitution ( )
The fluorine at C2 is an exceptional leaving group due to the high electronegativity of fluorine (activating the ring) and the strength of the C-F bond (which paradoxically accelerates
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
, ), mild heat (RT to 60 °C). -
Application: Introduction of solubility-enhancing groups (e.g., piperazines) or pharmacophores.[1][2]
C6-Position: Transition Metal Catalysis
The chlorine at C6 is inert to the mild conditions used for C2 substitution.[1][2] Once the C2 position is derivatized, the C6-Cl bond can be activated using Palladium or Nickel catalysis.[1][2]
-
Reactions: Suzuki-Miyaura (Aryl-Aryl coupling), Buchwald-Hartwig (Amination).[1][2]
-
Application: Extension of the scaffold to access deep hydrophobic pockets in enzyme active sites.
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.
Experimental Protocol: Displacement
Objective: Synthesis of 6-chloro-N-phenylquinolin-2-amine (Representative Procedure).
-
Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, charge 6-Chloro-2-fluoroquinoline (1.0 eq, 181 mg, 1.0 mmol) and Aniline (1.1 eq, 102 mg, 1.1 mmol).
-
Solvent: Add anhydrous DMSO (3.0 mL).
-
Base: Add Diisopropylethylamine (DIPEA) (2.0 eq, 350 µL).
-
Reaction: Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The starting material spot (
) should disappear, replaced by a lower product. -
Workup: Cool to room temperature. Pour into ice-water (20 mL). A precipitate should form.
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Safety Note: 6-Chloro-2-fluoroquinoline may cause skin and eye irritation.[1][2] DMSO facilitates skin absorption of toxic chemicals. Wear nitrile gloves and work in a fume hood.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15059433, 2-Chloro-6-fluoroquinoline. (Note: PubChem indexes the isomer; structure verification required via CAS). Retrieved from [Link]
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][6][7][8][9] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex reactions in heterocycles).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Reference for SNAr mechanism kinetics).
Sources
- 1. 580-21-2|2-Fluoroquinoline|BLD Pharm [bldpharm.com]
- 2. 1480-65-5|5-Chloro-2-fluoropyridine|BLD Pharm [bldpharm.com]
- 3. 2386310-81-0|5-Chloro-3-fluoroisoquinoline|BLD Pharm [bldpharm.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
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